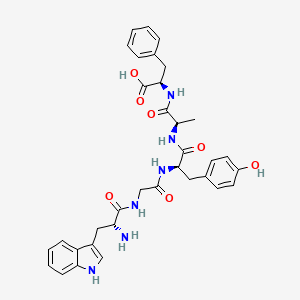

D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine

Description

Properties

CAS No. |

644997-53-5 |

|---|---|

Molecular Formula |

C34H38N6O7 |

Molecular Weight |

642.7 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C34H38N6O7/c1-20(31(43)40-29(34(46)47)16-21-7-3-2-4-8-21)38-33(45)28(15-22-11-13-24(41)14-12-22)39-30(42)19-37-32(44)26(35)17-23-18-36-27-10-6-5-9-25(23)27/h2-14,18,20,26,28-29,36,41H,15-17,19,35H2,1H3,(H,37,44)(H,38,45)(H,39,42)(H,40,43)(H,46,47)/t20-,26-,28-,29-/m1/s1 |

InChI Key |

HMWZNYSCTJZCQJ-CZECKZAGSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of D-Amino Acid-Containing Peptides

Key Observations :

- Chirality : The all-D configuration of the target compound distinguishes it from mixed or all-L peptides, enhancing metabolic stability .

- Backbone Flexibility : Glycine in the second position introduces conformational flexibility, unlike rigid proline-containing analogs (e.g., L-Tryptophyl-L-tyrosyl-L-prolyl-L-prolyl) .

- Functional Groups : The aromatic side chains (tryptophan, tyrosine, phenylalanine) enable π-π stacking and hydrophobic interactions, similar to 3-(1-Naphthyl)-D-alanine but with broader applicability due to peptide backbone complexity .

Functional and Biochemical Comparisons

Table 2: Functional Properties of Selected Compounds

Key Findings :

- Stability : The all-D peptide exhibits superior serum stability compared to L-configured peptides, making it suitable for in vivo applications requiring prolonged half-life .

- Specificity: Unlike acute tryptophan/tyrosine depletion formulations (which lack chiral specificity), D-amino acid peptides avoid interference with endogenous L-amino acid pathways, improving test specificity .

- Isotopic Variants: Deuterated analogs like D-4-Hydroxyphenylalanine-3,3-d2 (MW 183.20 ) highlight the utility of D-amino acids in stable isotope labeling, though the target compound lacks such modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.